6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (iodo and dichloro) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for its synthesis and can be used to modify its structure further.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, coupling reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized products.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-Containing Pyrimidines: These compounds share the trifluoromethyl group and exhibit similar chemical properties and applications.
Dichlorophenyl-Substituted Pyrimidines:
Uniqueness
6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H4Cl2F3IN2 |
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Molecular Weight |
418.96 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl2F3IN2/c12-6-2-1-5(3-7(6)13)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H |
InChI Key |
CQOWHTJSNCSOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC(=N2)I)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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